1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride
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Overview
Description
1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride is a chemical compound that features a thiazole ring substituted with a difluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride typically involves the introduction of the difluoromethyl group onto the thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluorocarbene reagents. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and enzymes. The amine group can form hydrogen bonds with biological targets, influencing the compound’s activity .
Comparison with Similar Compounds
- 1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride
- 1-[2-(chloromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride
Comparison: 1-[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it more suitable for certain applications compared to its trifluoromethyl or chloromethyl analogs .
Properties
CAS No. |
2728344-21-4 |
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Molecular Formula |
C5H7ClF2N2S |
Molecular Weight |
200.64 g/mol |
IUPAC Name |
[2-(difluoromethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H6F2N2S.ClH/c6-4(7)5-9-2-3(1-8)10-5;/h2,4H,1,8H2;1H |
InChI Key |
LOYJEFYYDDCMKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(F)F)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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